Phenmedipham
Overview
Description
Phenmedipham is a carbamate herbicide primarily used for the control of broad-leaved weeds. It is particularly effective in crops such as sugar beet, spinach, and strawberries. This compound has a low aqueous solubility and low volatility, making it less likely to leach into groundwater. It was first registered for use in 1970 and has since become a staple in agricultural weed management .
Mechanism of Action
Target of Action
Phenmedipham is a carbamate herbicide that primarily targets broad-leaved weeds . It disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site .
Mode of Action
This compound acts as a post-emergence herbicide, meaning it is absorbed through the leaves of plants after they have emerged . It disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences electron transfer and simultaneously the production of intermediary energy components such as ATP and NADPH2, disrupting CO2 fixation .
Biochemical Pathways
The degradation pathway of this compound involves its initial hydrolysis of the central amide carbamate linkage to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine . The m-toluidine released by dealkylation is followed by hydrolysis . Further degradation of 4-methyl catechol proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of this compound in the environment.
Result of Action
The result of this compound’s action is the control of a wide range of broad-leaved weeds in numerous field trials . It has been associated with the development of some cancers .
Action Environment
This compound is sensitive to environmental stress factors and for some xenobiotics, it may lead to a reduction in its activity . It has a low mammalian toxicity but is moderately toxic to most aquatic and terrestrial fauna and flora . It is approved for use in several countries and is also used in Australia .
Biochemical Analysis
Biochemical Properties
Phenmedipham interacts with various enzymes and proteins. A bacterial strain named Ochrobactrum anthropi NC-1 has been found to degrade more than 98.5% of this compound within 168 hours . The degradation process involves the hydrolysis of the central amide carbamate linkage of this compound to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .
Cellular Effects
This compound disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences the production of intermediary energy components such as ATP and NADPH2 and disrupts CO2 fixation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . The degradation of this compound by Ochrobactrum anthropi NC-1 involves the activities of this compound hydrolase, toluidine dioxygenase, and 4-methyl catechol 1, 2-dioxygenase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. The optimal degradation pH and temperature were found to be 7.0 and 30–35 °C, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. The degradation of this compound proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenmedipham is synthesized through a multi-step process involving the reaction of methyl 3-aminophenylcarbamate with 3-methylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of column chromatography, saponification, and titration with bromide-bromate. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Phenmedipham undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various carbamate derivatives and substituted phenylcarbamates .
Scientific Research Applications
Phenmedipham has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of carbamate chemistry and herbicide action.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Studied for its potential toxicological effects and interactions with biological systems.
Industry: Widely used in agricultural practices for weed management in crops like sugar beet and spinach .
Comparison with Similar Compounds
Desmedipham: Another carbamate herbicide used in combination with phenmedipham.
Ethofumesate: A herbicide often used alongside this compound for broader weed control.
This compound’s unique properties and applications make it a valuable tool in modern agriculture, contributing to effective and sustainable weed management.
Properties
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWTHOLJBTAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Record name | PHENMEDIPHAM | |
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DSSTOX Substance ID |
DTXSID1024255 | |
Record name | Phenmedipham | |
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Molecular Weight |
300.31 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenmedipham appears as colorless crystals or white powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs] | |
Record name | PHENMEDIPHAM | |
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Flash Point |
74 °C CC | |
Record name | BETANAL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/, 4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP | |
Record name | PHENMEDIPHAM | |
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Density |
0.25 to 0.3 at 68 °F (NTP, 1992), 0.25-0.30 g/cu c at 20 °C | |
Record name | PHENMEDIPHAM | |
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Vapor Pressure |
1e-11 mmHg at 77 °F (NTP, 1992), 1.3 nPa at 25 °C | |
Record name | PHENMEDIPHAM | |
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Mechanism of Action |
BETANAL EXERTS ITS HERBICIDAL ACTION BY DISRUPTING PHOTOCHEMICAL REACTIONS. MAJOR CHANGES INVOLVED PHOSPHORYLATION & ITS RELATED NONCYCLIC ELECTRON TRANSPORT., PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/., At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham. | |
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Color/Form |
Colorless crystals | |
CAS No. |
13684-63-4 | |
Record name | PHENMEDIPHAM | |
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Melting Point |
289 to 291 °F (NTP, 1992), 139-142 (143-144 °C) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenmedipham exert its herbicidal activity?
A1: this compound acts as a photosystem II (PSII) inhibitor. [] It binds to the QB-binding site of the D1 protein in PSII, effectively blocking electron transfer between the primary and secondary quinones (QA and QB). [] This disruption halts the photosynthetic electron transport chain, ultimately leading to plant death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C18H16N2O6, and its molecular weight is 356.33 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, various analytical methods are used to characterize this compound. Gas chromatography, often coupled with mass spectrometry, is a common technique for identification and quantification. [] Additionally, high-performance liquid chromatography with UV detection has been employed for residue analysis. []
Q4: How does the formulation of this compound affect its crystallization?
A4: Crystallization of this compound from aqueous emulsions of commercial formulations occurs when dilutions exceed one part formulation to 30 parts water. [] Higher dilutions, mechanical agitation, and low water temperatures accelerate this process. The solvent used in the commercial formulation plays a crucial role, as its partial solubility in water influences the partitioning and subsequent crystallization of this compound. []
Q5: Does water hardness or pH impact the crystallization of this compound?
A5: No, this compound crystallization remains unaffected by water hardness or pH within the range of 4.0 to 8.0. []
Q6: Are there structural analogues of this compound with different herbicidal activity?
A6: Yes, studies have investigated the herbicidal activity of two this compound analogues: methyl m-hydroxycarbanilate carbanilate and ethyl m-hydroxycarbanilate carbanilate. [] While this compound demonstrated superior control of specific grasses like foxtail millet and kochia, the analogues exhibited better control over pigweed at lower concentrations. [] These findings suggest that modifying the alkyl substituents on the carbamate groups can significantly alter the herbicidal profile.
Q7: How can crystallization of this compound in spray tanks be minimized?
A7: Adding the formulated this compound to the spray tank before adding water minimizes crystallization. [] This practice helps maintain the stability and efficacy of the herbicide solution.
Q8: How do tolerant plant species like sugar beet detoxify this compound?
A8: Sugar beet exhibits tolerance to this compound primarily due to its rapid metabolism of the herbicide. [] This detoxification process involves hydroxylation and monoglycosylation of this compound, forming less toxic metabolites. []
Q9: Is there a difference in this compound uptake and metabolism between tolerant and susceptible species?
A9: Yes, studies comparing sugar beet (tolerant) and rapeseed (sensitive) revealed that sugar beet leaf tissues metabolize this compound at a significantly faster rate than rapeseed. [] Sugar beet primarily detoxifies this compound through hydroxylation and monoglycosylation, forming metabolites with reduced inhibitory effects on photosynthesis. [] This metabolic detoxification mechanism contributes significantly to the selectivity of this compound towards sugar beet.
Q10: Does the addition of adjuvants impact this compound efficacy?
A11: Yes, adjuvants play a crucial role in enhancing the efficacy of this compound. Studies demonstrate that incorporating adjuvants like alkyl oleates significantly improves the herbicide's effectiveness in controlling Galium aparine. [] The type of alkyl oleate used influences the level of efficacy enhancement, with butyl and octyl oleates exhibiting superior performance compared to methyl oleate. [] These findings underscore the importance of selecting appropriate adjuvants to optimize this compound's weed control capabilities.
Q11: Are there known cases of weed resistance to this compound?
A12: Yes, recent research has identified Atriplex patula populations exhibiting reduced sensitivity to this compound. [] This reduced sensitivity may be attributed to a mutation in the chloroplast psbA gene, leading to cross-resistance with other photosystem II inhibitors like desmedipham and metamitron. [] This highlights the importance of monitoring for resistance development and implementing integrated weed management strategies to ensure the long-term sustainability of this compound.
Q12: What analytical techniques are commonly used to quantify this compound residues?
A13: Both photometric and gas chromatographic methods have been employed for the residue analysis of this compound in various matrices like sugar beet roots and leaves, sugar and its by-products, strawberries, and other crops. [] The choice of method depends on the required sensitivity and the specific matrix being analyzed.
Q13: How is this compound degraded in the environment?
A14: this compound undergoes continuous degradation in soil, particularly in slightly acidic soils with low humus content commonly used for sugar beet cultivation. [] Studies have shown that its half-life in soil can vary between 28 and 55 days, depending on factors like soil type and environmental conditions. []
Q14: Does this compound readily leach into deeper soil layers?
A15: No, field applications of formulated this compound result in minimal penetration into soil layers deeper than 5 cm. [] This limited leaching potential is crucial for minimizing potential groundwater contamination.
Q15: What are some alternative weed control strategies being explored for sugar beet cultivation?
A16: Research is ongoing to identify effective alternatives to traditional herbicides like this compound and desmedipham, particularly in light of increasing weed resistance. One approach involves evaluating the efficacy of newer herbicides like triflusulfuron, clopyralid, and ethofumesate, alone or in combination, for controlling broadleaf weeds in sugar beet. [, , , , , , ]
Q16: Can cultivation practices effectively manage weeds in sugar beet?
A17: While cultivation can contribute to weed control, research suggests that it has a limited role in sugar beet cultivation, especially when relying on an integrated approach with reduced herbicide rates. [] Studies evaluating the effectiveness of sweep cultivation combined with reduced rates of ethofumesate and this compound+desmedipham found that cultivation alone did not provide sufficient weed control. []
Q17: When was this compound first introduced for weed control in sugar beet?
A18: this compound was first registered for use as a postemergence herbicide in sugar beet in 1970. [] Initial recommended application rates ranged from 1.1 to 1.7 kg ai/ha. []
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